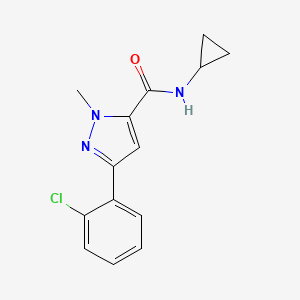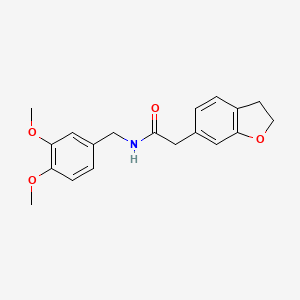![molecular formula C15H13ClN2O2 B11140956 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11140956.png)
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide typically involves the following steps:
Formation of 4-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid.
Alkylation: The 4-chloroindole is then alkylated using an appropriate ethylating agent to introduce the ethyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 4-chloroindoline derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-furamide
- N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-furamide
- N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-furamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other halogenated or substituted indole derivatives .
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-3-1-4-13-11(12)6-8-18(13)9-7-17-15(19)14-5-2-10-20-14/h1-6,8,10H,7,9H2,(H,17,19) |
InChI Key |
XCVLFZUHKSOVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=CC=CO3)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B11140873.png)
![dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11140878.png)
![5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B11140883.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140889.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11140906.png)
![6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11140913.png)
-yl)methanone](/img/structure/B11140928.png)
![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11140931.png)

![2-[acetyl(isopropyl)amino]-N-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11140947.png)
![propan-2-yl N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-D-phenylalaninate](/img/structure/B11140949.png)
![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B11140951.png)

